molecular formula C21H22N4O4S B2690675 Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339106-96-6

Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No. B2690675
CAS RN: 339106-96-6
M. Wt: 426.49
InChI Key: MFPZMZGCWQLGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a chemical compound with the molecular formula C21H22N4O4S and a molecular weight of 426.49 . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Synthesis and Transformations

Research has focused on the synthesis and transformations of similar ethyl indole carboxylates. For example, Cucek and Verček (2008) reported on the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through heating specific propanoates with polyphosphoric acid. This study contributes to understanding the chemical reactions and potential for creating new compounds with this structure for further applications (Cucek & Verček, 2008).

Anticancer Activity

A significant area of research involves evaluating the anticancer potential of derivatives. Abdel-Motaal, Alanzy, and Asem (2020) used a similar compound as a building block for new heterocycles, which were then assessed for their anticancer activity against the HCT-116 human cancer cell line. Some compounds showed potent activity, demonstrating the relevance of this chemical structure in developing new anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Heterocyclic Chemistry

The synthesis of new heterocyclic compounds using related structures has been another focus. For instance, the creation of diverse heterocycles for potential pharmaceutical applications has been reported, highlighting the versatility of these chemical structures in synthesizing complex molecules that could have various biological activities (Jakše, Svete, Stanovnik, & Golobič, 2004).

Drug Discovery

Additionally, the compound's derivatives have been explored for their potential in drug discovery, particularly as inhibitors for specific targets relevant to cancer therapy. Sarhan et al. (2020) discussed the synthesis of hydrazide-based pyridazino[4,5-b]indole scaffolds as new phosphoinositide 3-kinase (PI3K) inhibitors, highlighting the compound's relevance in medicinal chemistry for breast cancer therapy (Sarhan, Boraei, Barakat, & Nafie, 2020).

Molecular Modeling Studies

Research has also been conducted on the molecular properties of related compounds, demonstrating the use of spectroscopy and molecular modeling techniques to understand their behavior and potential applications in pharmacology and biochemistry (Bhaskar & Ramachandraiah, 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources . It’s important to note that the mechanism of action can vary depending on the biological or chemical context in which the compound is used.

Future Directions

The future directions for the use and study of this compound are not specified in the available resources . Its potential applications and areas of interest could be determined by its chemical properties and the results of future research studies.

properties

IUPAC Name

ethyl 3-[2-oxo-2-[2-(prop-2-enylcarbamothioyl)hydrazinyl]ethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-3-10-22-21(30)24-23-18(26)13-29-14-8-9-15-17(12-14)25-11-6-5-7-16(25)19(15)20(27)28-4-2/h3,5-9,11-12H,1,4,10,13H2,2H3,(H,23,26)(H2,22,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPZMZGCWQLGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

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